{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butan-2-yl)amine
Description
{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butan-2-yl)amine is a secondary amine featuring a benzyloxy-methoxy-substituted aromatic core linked to a branched butan-2-yl (sec-butyl) group via a methylene bridge. Commercial availability is confirmed via supplier listings (e.g., CAS 861236-37-5), indicating its use in research settings .
Properties
IUPAC Name |
N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]butan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-4-15(2)20-13-17-10-11-18(19(12-17)21-3)22-14-16-8-6-5-7-9-16/h5-12,15,20H,4,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTLLESBERPXART-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butan-2-yl)amine typically involves multiple stepsThis can be achieved through a series of reactions such as nucleophilic substitution and reductive amination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butan-2-yl)amine can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding ketones or alcohols.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The methoxy and benzyloxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzylic alcohols or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butan-2-yl)amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butan-2-yl)amine exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins. The specific pathways depend on the context of its application, such as its role as an antimicrobial agent or a potential drug candidate .
Comparison with Similar Compounds
{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butyl)amine
- Structure : Linear butyl (n-butyl) chain instead of branched sec-butyl.
- Molecular Formula: C₁₉H₂₅NO₂ vs. C₁₉H₂₅NO₂ for the sec-butyl analog (identical formula, differing in isomerism).
{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(propan-2-yl)amine hydrochloride
- Structure : Isopropyl group with a hydrochloride salt.
- Impact: The hydrochloride salt improves aqueous solubility, facilitating biological testing.
Aromatic Substituent Variations
{[4-(Difluoromethoxy)-3-methoxyphenyl]methyl}(methyl)amine
- Structure : Difluoromethoxy replaces benzyloxy.
- Molecular Formula: C₁₀H₁₃F₂NO₂ (smaller due to lack of benzyl group).
butan-2-yl({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine
- Structure : Trifluoromethylsulfanyl substituent instead of benzyloxy-methoxy.
Extended Chain Analogs
4-{4-[(3-Methylphenyl)methoxy]phenyl}butan-2-amine
- Structure : Extended butan-2-amine chain with a 3-methylbenzyloxy group.
Data Table: Structural and Molecular Comparison
Biological Activity
Introduction
{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butan-2-yl)amine, a synthetic organic compound, is characterized by its complex structure that includes a benzyloxy group, a methoxy group, and a butan-2-yl amine moiety. This unique combination of functional groups suggests potential biological activity, making it a subject of interest in pharmacological research. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is , indicating the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms. The presence of functional groups such as amines and ethers suggests reactivity and potential biological activity .
Table 1: Structural Characteristics
| Component | Structure |
|---|---|
| Benzyloxy group | -O-C6H5 |
| Methoxy group | -O-CH3 |
| Butan-2-yl amine | -C4H9-NH |
The mechanisms through which this compound exerts its biological effects involve interactions with various molecular targets including enzymes and receptors. These interactions can alter enzymatic activity or receptor signaling pathways, leading to various biological responses .
Potential Mechanisms Identified
- Antidepressant Effects : The amine functionality suggests potential antidepressant properties through modulation of neurotransmitter systems.
- Anti-inflammatory Properties : The aromatic rings may provide anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
- Neuroprotective Activities : Interactions with neurotransmitter systems could lead to neuroprotective effects against neurodegenerative diseases .
Antimicrobial and Anticancer Properties
The compound has been investigated for its potential antimicrobial and anticancer properties. Preliminary studies suggest that it may exhibit significant activity against various cancer cell lines .
Case Study: Anticancer Activity
A study explored the effects of similar compounds with benzyloxy and methoxy substitutions on cancer cells. Results indicated that these compounds could suppress cell proliferation and induce apoptosis in specific cancer cell lines .
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Suppression of tumor growth | |
| Anti-inflammatory | Reduction in cytokine levels |
Research Applications
The applications of this compound extend across various fields:
- Pharmaceutical Development : As a potential therapeutic agent due to its unique structural features.
- Chemical Synthesis : Used as an intermediate in the synthesis of more complex molecules.
- Biological Research : Investigated for its role in understanding disease mechanisms and drug interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
